molecular formula C9H10BrF B6215456 4-(bromomethyl)-2-ethyl-1-fluorobenzene CAS No. 2384933-10-0

4-(bromomethyl)-2-ethyl-1-fluorobenzene

Cat. No.: B6215456
CAS No.: 2384933-10-0
M. Wt: 217.1
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Description

4-(Bromomethyl)-2-ethyl-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, an ethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-ethyl-1-fluorobenzene typically involves the bromination of 2-ethyl-1-fluorobenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The major product is 2-ethyl-1-fluorotoluene.

Scientific Research Applications

4-(Bromomethyl)-2-ethyl-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: It is explored for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-ethyl-1-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and the nature of the reagents involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1-fluorobenzene
  • 4-(Bromomethyl)-2-methyl-1-fluorobenzene
  • 4-(Chloromethyl)-2-ethyl-1-fluorobenzene

Uniqueness

4-(Bromomethyl)-2-ethyl-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. The ethyl group also influences the compound’s steric and electronic characteristics, making it different from its analogs.

Properties

CAS No.

2384933-10-0

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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